molecular formula C7H11BrClF2N B6185013 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride CAS No. 2639439-92-0

2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride

Cat. No.: B6185013
CAS No.: 2639439-92-0
M. Wt: 262.5
InChI Key:
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Description

2-{3-bromobicyclo[111]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with a complex structure that includes a bicyclic ring system, bromine, fluorine, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is to start with a suitable precursor such as 3-bromobicyclo[1.1.1]pentane and then introduce the difluoroethan-1-amine moiety through a series of reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the bromine and fluorine atoms, which can be quite reactive.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form bromine-containing derivatives.

  • Reduction: : The compound can be reduced to remove the bromine atom or modify the amine group.

  • Substitution: : The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like hydroxide (OH⁻) or alkoxides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine dioxide (BrO₂) derivatives.

  • Reduction: : Bromine-free or amine-modified derivatives.

  • Substitution: : Fluorine-substituted derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Its derivatives could be explored for pharmaceutical applications.

  • Industry: : It might be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be determined by the nature of the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its bicyclic structure and the presence of both bromine and fluorine atoms. Similar compounds might include other bromo- or fluoro-substituted amines, but the specific arrangement of atoms in this compound sets it apart. Some similar compounds could be:

  • 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethanol

  • 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-ol hydrochloride

These compounds share structural similarities but differ in functional groups, leading to different chemical and biological properties.

Properties

CAS No.

2639439-92-0

Molecular Formula

C7H11BrClF2N

Molecular Weight

262.5

Purity

95

Origin of Product

United States

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